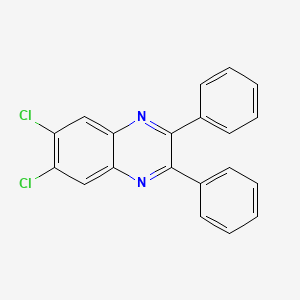
6,7-Dichloro-2,3-diphenylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2,3-diphenylquinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C20H12Cl2N2 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
6,7-Dichloro-2,3-diphenylquinoxaline has shown promise in several biological applications:
- Antimicrobial Activity : Quinoxaline derivatives, including this compound, exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. Research indicates that modifications to the quinoxaline structure can enhance its efficacy against resistant strains of bacteria .
- Anticancer Properties : This compound has been investigated for its anticancer potential. Studies have demonstrated that quinoxaline derivatives can inhibit cancer cell proliferation with low IC50 values. For instance, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
- Antiviral and Antifungal Activities : Quinoxalines have also been reported to possess antiviral properties against viruses like Vesicular Stomatitis Virus (VSV) and antifungal activity against various fungal species. The compound's ability to act as an interferon inducer further supports its potential in antiviral applications .
Synthetic Applications
The synthesis of this compound has been explored extensively due to its utility as a precursor in organic synthesis:
- Palladium-Catalyzed Reactions : The compound serves as a substrate in palladium-catalyzed arylation reactions. These reactions allow for the introduction of various aryl groups onto the quinoxaline scaffold, facilitating the development of new derivatives with enhanced biological properties .
- Synthesis of Novel Derivatives : Researchers have developed synthetic routes that modify the quinoxaline core to produce compounds with diverse pharmacological activities. For example, the introduction of different substituents on the phenyl rings can lead to derivatives with improved antibacterial and anticancer activities .
Material Science Applications
Beyond biological applications, this compound finds use in material science:
- Organic Semiconductors : The compound's electronic properties make it suitable for applications in organic semiconductors and electroluminescent materials. Its structural characteristics contribute to efficient charge transport properties .
- Dyes and Pigments : Quinoxaline derivatives are also explored for their potential as dyes due to their vibrant color profiles and stability under various conditions .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of quinoxaline derivatives including this compound revealed significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The most active derivative exhibited an IC50 value of 1.9 µg/mL for HCT-116 cells compared to doxorubicin's IC50 of 3.23 µg/mL .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of various quinoxalines highlighted that this compound showed potent activity against Mycobacterium tuberculosis strains. The compound demonstrated a remarkable inhibition rate of over 99%, indicating its potential as a lead compound for developing new anti-tuberculosis drugs .
Propiedades
Número CAS |
164471-02-7 |
|---|---|
Fórmula molecular |
C20H12Cl2N2 |
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
6,7-dichloro-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C20H12Cl2N2/c21-15-11-17-18(12-16(15)22)24-20(14-9-5-2-6-10-14)19(23-17)13-7-3-1-4-8-13/h1-12H |
Clave InChI |
OTIWOXVDUIMTEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)Cl |
Sinónimos |
6,7-dichloro-2,3-diphenylquinoxaline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















